6-bromo-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
6-Bromo-2-(trifluoromethyl)-4H-chromen-4-one is an organic compound belonging to the class of chromones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable chromone derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromones with various functional groups.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-bromo-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects depends on its interaction with molecular targets. It may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular pathways. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-4H-chromen-4-one: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
6-Bromo-2-methyl-4H-chromen-4-one: Contains a methyl group instead of a trifluoromethyl group.
6-Bromo-2-chloro-4H-chromen-4-one: Features a chlorine atom instead of a trifluoromethyl group.
Uniqueness
6-Bromo-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
Molecular Formula |
C10H4BrF3O2 |
---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
6-bromo-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C10H4BrF3O2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H |
InChI Key |
XAYSDWDFMSQLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(F)(F)F |
Origin of Product |
United States |
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